

# Application Notes and Protocols: PROTAC BRD4 Degradar-29 (ARV-771)

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## Compound of Interest

Compound Name: PROTAC BRD4 Degradar-29

Cat. No.: B15570666

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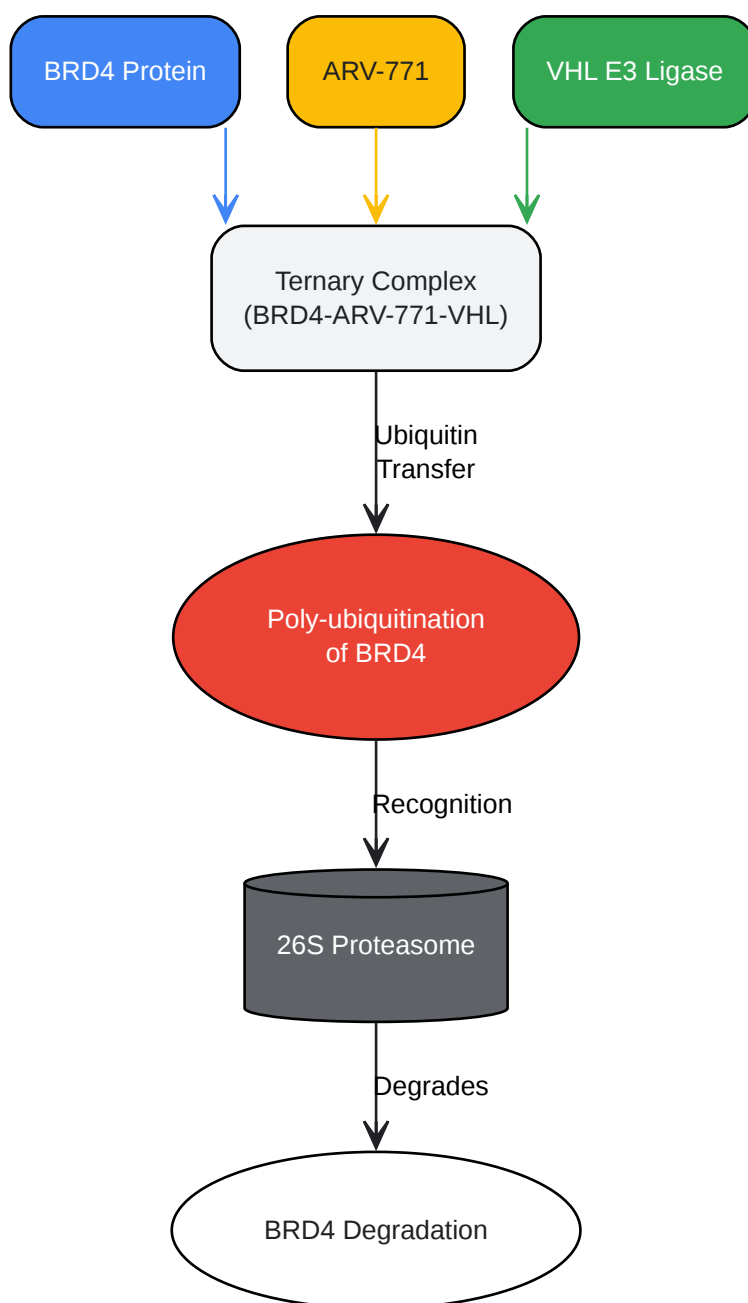
These application notes provide detailed information and protocols for the use of **PROTAC BRD4 Degradar-29**, also known as ARV-771, a potent and selective Bromodomain and Extra-Terminal domain (BET) protein degrader.

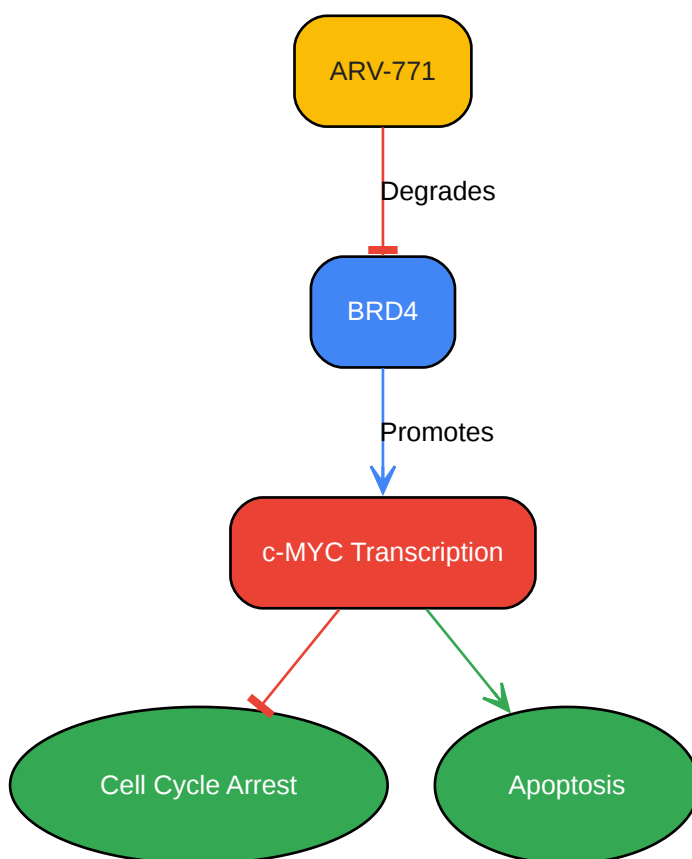
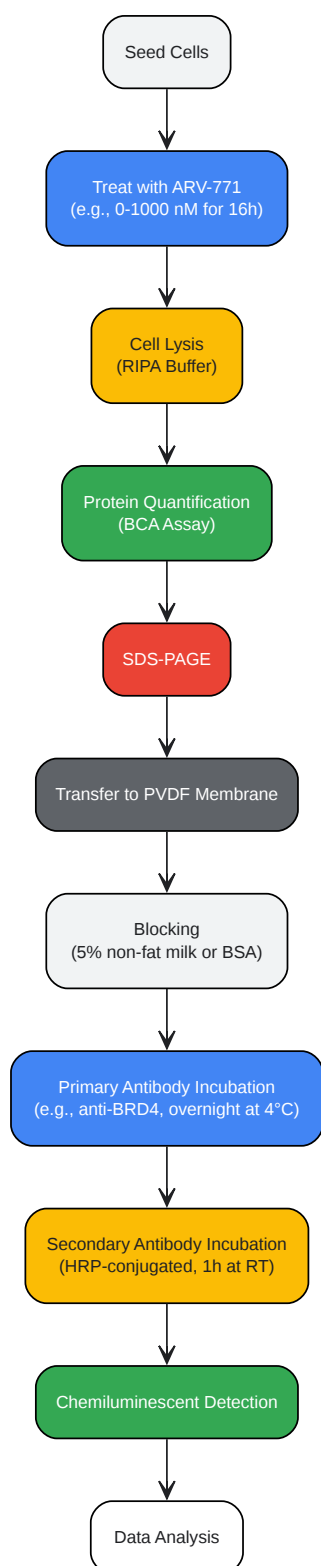
## Introduction

**PROTAC BRD4 Degradar-29** (ARV-771) is a proteolysis-targeting chimera (PROTAC) that potently and effectively induces the degradation of BRD2, BRD3, and BRD4 proteins. It is composed of a ligand that binds to the BET bromodomains, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By hijacking the cell's natural ubiquitin-proteasome system, ARV-771 facilitates the ubiquitination and subsequent degradation of BET proteins, leading to the suppression of downstream oncogenic signaling pathways, such as c-MYC. This targeted protein degradation approach offers a powerful alternative to traditional inhibition, with the potential for a more profound and sustained biological response.

## Mechanism of Action

ARV-771 operates through a catalytic mechanism, where a single molecule can induce the degradation of multiple target protein molecules. The process involves the formation of a ternary complex between the BRD4 protein, ARV-771, and the VHL E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the BRD4 protein, marking it for degradation by the 26S proteasome.





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